

A Comprehensive Technical Guide to the Synthesis Mechanism of Para Red Dye

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the synthesis mechanism of **Para Red** (Pigment Red 1), a monoazo dye. The synthesis is a classic example of electrophilic aromatic substitution, proceeding through a two-stage process involving diazotization and azo coupling. This guide details the underlying chemical principles, provides structured quantitative data, outlines a detailed experimental protocol, and visualizes the reaction pathway.

Core Synthesis Mechanism

The synthesis of **Para Red** is achieved through two primary chemical steps:

- Diazotization of p-Nitroaniline: The process begins with the conversion of a primary aromatic amine, p-nitroaniline, into a 4-nitrobenzenediazonium salt. This reaction is conducted in a cold acidic solution using sodium nitrite.[1][2]
- Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an activated aromatic compound, 2-naphthol (β-naphthol).[1][3] This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-), which acts as a chromophore, imparting the vibrant red color to the final dye molecule.[2][4]

Detailed Mechanism of Diazotization

The diazotization reaction involves the formation of a highly reactive nitrosonium ion (NO⁺) which then reacts with the primary amine.



- Formation of Nitrous Acid: In the presence of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂).[5][6]
- Formation of the Nitrosonium Ion: Nitrous acid is further protonated by the excess strong acid, followed by the loss of a water molecule, to generate the nitrosonium ion (NO+), a potent electrophile.[5][7]
- Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the p-nitroaniline's amino group performs a nucleophilic attack on the nitrosonium ion, forming an N-N bond.
 [8]
- Formation of the Diazonium Ion: The resulting intermediate undergoes a series of proton transfers and tautomerization, ultimately leading to the elimination of a water molecule to yield the stable 4-nitrobenzenediazonium ion.[7][8] This ion is stabilized by the delocalization of the positive charge over the aromatic ring.

Detailed Mechanism of Azo Coupling

The azo coupling step is an electrophilic aromatic substitution reaction.

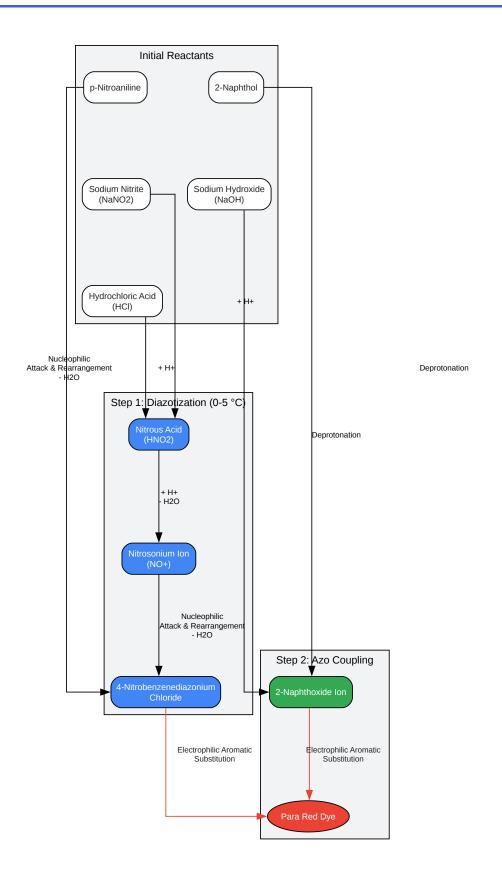
- Activation of the Coupling Agent: 2-naphthol is dissolved in a basic solution, typically sodium hydroxide (NaOH), to deprotonate the hydroxyl group. This forms the more strongly nucleophilic 2-naphthoxide ion, which significantly enhances the reactivity of the aromatic ring.[4][9]
- Electrophilic Attack: The 4-nitrobenzenediazonium cation acts as the electrophile and attacks the electron-rich 2-naphthoxide ion. The substitution occurs predominantly at the C1 position (alpha-position) of the naphthol ring, which is ortho to the activating hydroxyl group.[4][10] This position is favored as it allows for the formation of a more stable carbocation intermediate (a sigma complex) where the aromaticity of the adjacent benzene ring is preserved in more resonance structures.[10]
- Rearomatization: The intermediate sigma complex then loses a proton to restore the aromaticity of the naphthalene ring system, resulting in the final product, 1-(4nitrophenylazo)-2-naphthol, or Para Red.[11]



Visualization of the Synthesis Pathway

The following diagram illustrates the complete synthesis workflow from reactants to the final **Para Red** dye.





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Caption: Workflow of Para Red synthesis via diazotization and azo coupling.



Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of Para Red.

Parameter	Value	Reference(s)
IUPAC Name	1-[(E)-(4- Nitrophenyl)diazenyl]naphthale n-2-ol	[12]
Chemical Formula	C16H11N3O3	[12]
Molecular Weight	293.28 g/mol	[12][13]
Melting Point	248-252 °C	[3]
Appearance	Red solid	[3]
Reported Yield	61-76%	[13][14]

Experimental Protocol

This protocol provides a detailed methodology for the laboratory synthesis of Para Red.

Materials and Reagents:

- p-Nitroaniline (4-nitroaniline)
- Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl, 6.0 M)
- Sodium Nitrite (NaNO₂)
- 2-Naphthol (β-naphthol)
- Sodium Hydroxide (NaOH)
- Distilled Water
- Ice



- Beakers, Erlenmeyer flask
- Stirring rod or magnetic stirrer
- · Buchner funnel and filter paper
- Vacuum filtration apparatus

Procedure:

Part A: Preparation of the 4-Nitrobenzenediazonium Salt Solution (Diazotization)

- In a 100 mL beaker or flask, add 1.0 g (approx. 7 mmol) of p-nitroaniline.
- Carefully add 1.0 mL of concentrated sulfuric acid to 10 mL of distilled water in a separate beaker, then add this acidic solution to the p-nitroaniline while stirring. Alternatively, add 1.0 mL of 6.0 M HCl and 3 mL of water.[3][15]
- Cool the resulting mixture in an ice bath to between 0 and 5 °C. The p-nitroaniline may precipitate.[15]
- In a separate beaker, prepare a solution by dissolving 0.5 g (approx. 7 mmol) of sodium nitrite in 3 mL of cold distilled water.[3][15]
- Slowly add the sodium nitrite solution dropwise to the cold, stirring p-nitroaniline suspension.
 Maintain the temperature below 5 °C throughout the addition.
- Continue stirring the mixture in the ice bath for an additional 10-15 minutes to ensure the
 diazotization reaction is complete. The resulting clear solution contains the 4nitrobenzenediazonium salt and should be used promptly.

Part B: Preparation of the 2-Naphthol Solution (Coupling Agent)

- In a 250 mL beaker, dissolve 1.0 g (approx. 7 mmol) of 2-naphthol in 10 mL of 2.5 M sodium hydroxide solution.[3] Add approximately 20 mL of water to ensure complete dissolution.[15]
- Cool this solution thoroughly in an ice bath.



Part C: Synthesis of Para Red (Azo Coupling)

- While vigorously stirring the cold 2-naphthol solution, slowly add the cold diazonium salt solution (from Part A) to it.[3]
- A vibrant red precipitate of Para Red dye will form immediately.
- Continue to stir the mixture in the ice bath for 10-15 minutes to allow for complete precipitation.
- If the solution is not neutral or slightly acidic, it can be acidified with dilute sulfuric acid.[3]

Part D: Isolation and Purification

- Isolate the precipitated Para Red dye by vacuum filtration using a Buchner funnel.
- Wash the solid product on the filter paper with several portions of cold distilled water to remove any unreacted salts and other impurities.
- Press the solid as dry as possible on the funnel.
- Transfer the solid to a watch glass and dry it in a vacuum oven at 50 °C for 2 hours or allow it to air dry.[3]
- Weigh the final product to determine the yield and determine its melting point.

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